molecular formula C14H17NO4 B14244224 N-[(2R)-Oxolane-2-carbonyl]-L-phenylalanine CAS No. 327616-36-4

N-[(2R)-Oxolane-2-carbonyl]-L-phenylalanine

Katalognummer: B14244224
CAS-Nummer: 327616-36-4
Molekulargewicht: 263.29 g/mol
InChI-Schlüssel: HQQZERKHHCYPPS-NWDGAFQWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2R)-Oxolane-2-carbonyl]-L-phenylalanine is a compound that combines an oxolane ring with an L-phenylalanine moiety. The oxolane ring, a four-membered cyclic ether, is known for its stability and reactivity, making it a valuable component in medicinal chemistry . L-phenylalanine is an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes. The combination of these two components results in a compound with unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2R)-Oxolane-2-carbonyl]-L-phenylalanine typically involves the formation of the oxolane ring followed by its attachment to the L-phenylalanine moiety. One common method is the cyclization of a suitable precursor to form the oxolane ring, which is then coupled with L-phenylalanine through amide bond formation . The reaction conditions often involve the use of catalysts and specific temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Analyse Chemischer Reaktionen

Types of Reactions: N-[(2R)-Oxolane-2-carbonyl]-L-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxolane derivatives with different functional groups, while substitution reactions can introduce various substituents to the phenylalanine moiety .

Wirkmechanismus

The mechanism of action of N-[(2R)-Oxolane-2-carbonyl]-L-phenylalanine involves its interaction with specific molecular targets and pathways. The oxolane ring can interact with enzymes and receptors, potentially inhibiting or activating them. The phenylalanine moiety can be incorporated into proteins, affecting their structure and function . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N-[(2R)-Oxolane-2-carbonyl]-L-phenylalanine is unique due to the combination of the oxolane ring and the L-phenylalanine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in chemistry, biology, medicine, and industry .

Eigenschaften

CAS-Nummer

327616-36-4

Molekularformel

C14H17NO4

Molekulargewicht

263.29 g/mol

IUPAC-Name

(2S)-2-[[(2R)-oxolane-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C14H17NO4/c16-13(12-7-4-8-19-12)15-11(14(17)18)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,16)(H,17,18)/t11-,12+/m0/s1

InChI-Schlüssel

HQQZERKHHCYPPS-NWDGAFQWSA-N

Isomerische SMILES

C1C[C@@H](OC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O

Kanonische SMILES

C1CC(OC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.